molecular formula C17H14N2OS B3016682 N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide CAS No. 314768-41-7

N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide

Cat. No. B3016682
M. Wt: 294.37
InChI Key: AVNHLGOIGSJODA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide derivatives is not directly reported in the provided papers. However, similar compounds have been synthesized using various methods. For instance, N-(pyridine-2-ylcarbamothioyl)benzamide derivatives were synthesized through the reaction of potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives in a one-pot process, followed by oxidation with copper(II) chloride to yield N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives . Another related synthesis involved the preparation of N-glycosyl-thiophene-2-carboxamides, which were synthesized and assayed for their effects on cell growth . These methods could potentially be adapted for the synthesis of N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide by substituting the appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of compounds similar to N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide has been determined using X-ray single-crystal diffraction. For example, the crystal structure of ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate revealed dihedral angles between the thiophene ring and the pyridine-4-carboxamide unit . Additionally, the structure of N-{(Z)-3-Oxo-3-[(E)-(pyridin-2-ylmethyl)diazenyl]-1-(thiophen-2-yl)prop-1-en-2-yl}benzamide showed dihedral angles between the thiophene, benzamide, and pyridine rings . These analyses provide insights into the geometric configuration that could be expected for N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored in various studies. For instance, 2-(2-Hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides underwent ring opening in the presence of trifluoroacetic acid, leading to the formation of new substituted dibenzoxanthenes . This indicates that the carboxamide group can participate in acid-catalyzed reactions, which could be relevant for the chemical behavior of N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide derivatives are not directly reported. However, the properties of structurally related compounds have been characterized. For example, the cytotoxic activity of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their complexes was evaluated against various human cancer cell lines, with significant cytotoxicity observed for some derivatives . The solubility, stability, and reactivity of these compounds can be inferred from their structural analogs, which have been characterized by IR, (1)H NMR, and (13)C NMR spectroscopies . Additionally, the effects of N-glycosyl-thiophene-2-carboxamides on cell growth were studied, indicating that the presence of a carbohydrate residue is crucial for biological activity .

Scientific Research Applications

Inhibitors of Co-activator Associated Arginine Methyltransferase 1 (CARM1)

A series of compounds including N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide derivatives were designed as inhibitors of co-activator associated arginine methyltransferase 1 (CARM1), with the thiophene analogues showing superior potency compared to other inhibitors (Allan et al., 2009).

Reactivity Toward Nitrogen Nucleophiles

Thiophene-2-carboxamides, including similar structures to N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide, have shown reactivity towards various nitrogen nucleophiles, leading to the formation of derivatives like pyrazole and pyrimidine (Mohareb et al., 2004).

Synthesis of Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitor

A scalable synthesis of a compound structurally related to N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide was developed for use as a Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitor (Scott et al., 2006).

Urotensin-II Receptor Antagonists

Benzo[b]thiophene-2-carboxamide derivatives, related to N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide, were synthesized and evaluated as potent urotensin-II receptor antagonists (Lim et al., 2016).

Cholinesterase Inhibitory Activity

Benzofuran-2-carboxamide-N-benzyl pyridinium derivatives, related to N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide, showed significant cholinesterase inhibitory activity (Abedinifar et al., 2018).

Synthesis of Heterocyclic Carboxamides as Potential Antipsychotic Agents

Heterocyclic analogues of thiophene-carboxamides were prepared and evaluated for their potential as antipsychotic agents, demonstrating potent in vivo activities (Norman et al., 1996).

properties

IUPAC Name

N-benzyl-N-pyridin-2-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c20-17(15-9-6-12-21-15)19(16-10-4-5-11-18-16)13-14-7-2-1-3-8-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNHLGOIGSJODA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-(pyridin-2-yl)thiophene-2-carboxamide

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